N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable aryl halide.
Formation of the Oxalamide Moiety: The oxalamide moiety can be formed by reacting oxalyl chloride with the appropriate amine derivatives under anhydrous conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl-substituted phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.
Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-pyrazol-1-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide: Lacks the thiophene ring.
N1-(2-(thiophen-3-yl)ethyl)-N2-(2-(trifluoromethyl)phenyl)oxalamide: Lacks the pyrazole ring.
N1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-N2-phenyl oxalamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the pyrazole ring, thiophene ring, and trifluoromethyl-substituted phenyl group in N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide makes it unique compared to similar compounds
Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-N'-[2-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O2S/c19-18(20,21)13-4-1-2-5-14(13)24-17(27)16(26)22-10-15(12-6-9-28-11-12)25-8-3-7-23-25/h1-9,11,15H,10H2,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQXIBKISGVTTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.